3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide
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Overview
Description
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, featuring a unique arrangement of chloro-substituted phenyl and phenoxy groups. This compound is known for its application in various fields such as pharmaceuticals, agriculture, and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing this compound involves a multistep process starting from commercially available precursors. The synthesis typically involves the following steps:
Nitration and Reduction: Starting with 2-chloro-4-(4-chlorophenoxy)nitrobenzene, the nitro group is reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
Formation of Pyrazole: The amine is then reacted with an appropriate pyrazole carboxylic acid derivative under acidic conditions to form the pyrazole ring.
Amidation: Finally, the compound is subjected to amidation with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrially, the synthesis of this compound is optimized for large-scale production. Key steps may include:
Continuous Flow Reactors: Use of continuous flow reactors to improve yield and reduce reaction times.
Solvent Optimization: Utilizing solvents that enhance reaction rates and yield while being environmentally friendly.
Catalyst Reuse: Recycling of catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide undergoes several types of reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phenolic derivatives.
Reduction: Reduction with agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitutions.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted halogens.
Scientific Research Applications
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide has been extensively studied for its applications in various fields:
Chemistry
Catalysis: Used as a ligand in catalytic processes due to its ability to stabilize metal complexes.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Medicine
Pharmaceutical Development: Potential use in drug development for treating inflammatory diseases due to its modulatory effects on certain biochemical pathways.
Industry
Agriculture: Utilized in the formulation of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems, inhibiting their function.
Pathways Involved: Modulation of signal transduction pathways, affecting cellular processes such as growth, division, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[2-fluoro-4-(4-fluorophenoxy)phenyl]-N-(4-fluorophenyl)-1H-pyrazole-1-carboxamide
3-[2-bromo-4-(4-bromophenoxy)phenyl]-N-(4-bromophenyl)-1H-pyrazole-1-carboxamide
Highlighting Uniqueness
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide stands out due to its:
Chlorine Substituents: The presence of multiple chlorine atoms provides unique chemical stability and reactivity.
Biological Activity: Exhibits distinct biological activities compared to its fluoro- and bromo-substituted analogs.
By delving deep into its synthesis, reactivity, applications, and mechanism of action, we see the multifaceted nature of this compound, making it a significant compound in both scientific research and practical applications.
Properties
IUPAC Name |
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O2/c23-14-1-5-16(6-2-14)26-22(29)28-12-11-21(27-28)19-10-9-18(13-20(19)25)30-17-7-3-15(24)4-8-17/h1-13H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJKFKBXSGWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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